Cas no 1268619-58-4 ((4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester)

(4-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid pinacol ester is a boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions. Its pinacol ester group enhances stability, improving handling and storage compared to free boronic acids. The methoxycarbonyl substituent on the pyrrole ring provides versatility for further functionalization, making it valuable in pharmaceutical and agrochemical synthesis. This compound exhibits good solubility in organic solvents, facilitating its use in homogeneous reaction conditions. Its structured purity and consistent reactivity profile ensure reliable performance in palladium-catalyzed coupling reactions, contributing to efficient C-C bond formation in complex molecular frameworks.
(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester structure
1268619-58-4 structure
Product Name:(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester
CAS No:1268619-58-4
MF:C12H18BNO4
MW:251.086623668671
MDL:MFCD16652311
CID:2136702
PubChem ID:53405106
Update Time:2025-11-01

(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate
    • (4-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid pinacol ester
    • BSVMPMYZRFLSEK-UHFFFAOYSA-N
    • EN300-7564251
    • 3-Methoxycarbonyl-1H-pyrrole-5-boronic Acid Pinacol Ester
    • MFCD16652311
    • SCHEMBL1459440
    • CS-0047417
    • AKOS027255598
    • DA-32410
    • W10595
    • methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate
    • AS-55699
    • 1268619-58-4
    • Z2044817538
    • SB63994
    • METHYL5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRROLE-3-CARBOXYLATE
    • (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester
    • MDL: MFCD16652311
    • Inchi: 1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-6-8(7-14-9)10(15)16-5/h6-7,14H,1-5H3
    • InChI Key: BSVMPMYZRFLSEK-UHFFFAOYSA-N
    • SMILES: O1B(C2=CC(C(=O)OC)=CN2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 251.1328882g/mol
  • Monoisotopic Mass: 251.1328882g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.6

(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM206996-1g
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-3-carboxylate
1268619-58-4 95 %
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$843 2021-08-04
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(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester
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abcr
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(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester Suppliers

Amadis Chemical Company Limited
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(CAS:1268619-58-4)(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester
Order Number:A926755
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:48
Price ($):544.0/201.0
Email:sales@amadischem.com

(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester Related Literature

Additional information on (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester

Recent Advances in the Application of (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester (CAS: 1268619-58-4) in Chemical Biology and Drug Discovery

The compound (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester (CAS: 1268619-58-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative, characterized by its unique pyrrole backbone and pinacol ester moiety, has emerged as a versatile building block in the synthesis of bioactive molecules and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Recent studies have highlighted its potential in the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of pyrrole-based kinase inhibitors. Researchers utilized (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester as a crucial intermediate in the development of selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The boronic acid functionality allowed for efficient cross-coupling with various heteroaryl halides, enabling rapid diversification of the molecular scaffold.

In the realm of antimicrobial drug discovery, a recent Nature Communications article (2024) reported the use of this compound in constructing novel bacterial efflux pump inhibitors. The researchers exploited the boronic acid's ability to form reversible covalent bonds with bacterial proteins, creating compounds that effectively potentiated existing antibiotics against multidrug-resistant pathogens. This approach represents a significant advancement in addressing the global antimicrobial resistance crisis.

The compound's stability profile has also been a subject of recent investigation. A 2024 study in Organic Process Research & Development systematically evaluated its stability under various conditions, providing crucial data for process chemistry applications. The findings suggest that while the pinacol ester offers excellent protection for the boronic acid moiety, careful control of reaction conditions is necessary to prevent premature hydrolysis during synthetic procedures.

Emerging applications in targeted protein degradation have further expanded the potential of (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester. Recent work published in Cell Chemical Biology (2024) demonstrated its incorporation into proteolysis-targeting chimeras (PROTACs), where the boronic acid moiety served as a warhead for binding to specific E3 ubiquitin ligases. This innovative approach showed remarkable selectivity in degrading oncogenic proteins in cellular models.

From a synthetic chemistry perspective, advances in continuous flow chemistry have enabled more efficient large-scale production of this valuable intermediate. A 2023 ACS Catalysis report detailed a novel continuous flow protocol that improved yield and reduced byproduct formation compared to traditional batch methods, addressing one of the key challenges in the commercial availability of this compound.

Looking forward, the unique properties of (4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester position it as a key player in several cutting-edge areas of drug discovery. Its dual functionality as both a synthetic building block and a potential pharmacophore continues to inspire innovative applications across multiple therapeutic areas. Future research directions likely include further exploration of its role in covalent drug design and the development of more efficient synthetic routes to meet growing demand in pharmaceutical development.

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Amadis Chemical Company Limited
(CAS:1268619-58-4)(4-(Methoxycarbonyl)-1h-Pyrrol-2-Yl)Boronic Acid Pinacol Ester
A926755
Purity:99%/99%
Quantity:1g/250mg
Price ($):544.0/201.0
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